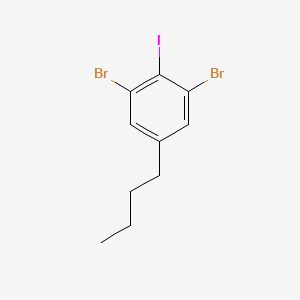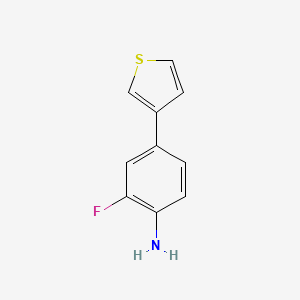
2-Fluoro-4-(3-thienyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-thienyl)aniline is an organic compound with the molecular formula C10H8FNS. It consists of a fluorine atom, a thienyl group (a sulfur-containing five-membered ring), and an aniline moiety (an aromatic amine).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-thienyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
化学反応の分析
Types of Reactions
2-Fluoro-4-(3-thienyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Fluoro-4-(3-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
作用機序
The mechanism of action of 2-Fluoro-4-(3-thienyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar structural features but lacks the thienyl group.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit various biological and industrial applications.
Uniqueness
2-Fluoro-4-(3-thienyl)aniline is unique due to the presence of both a fluorine atom and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and pharmaceuticals .
特性
分子式 |
C10H8FNS |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2 |
InChIキー |
UCFXICCDHCHHFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



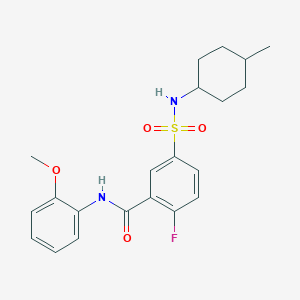
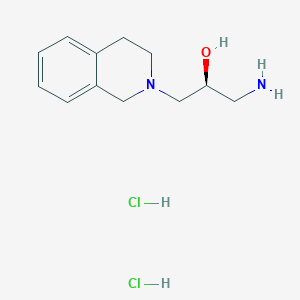
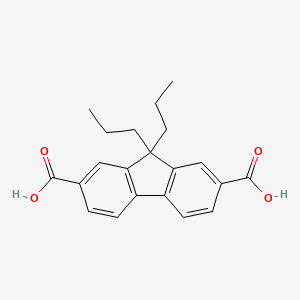
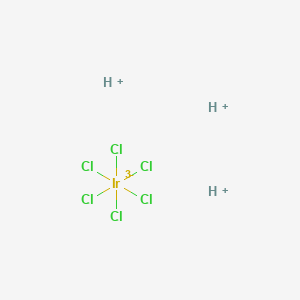
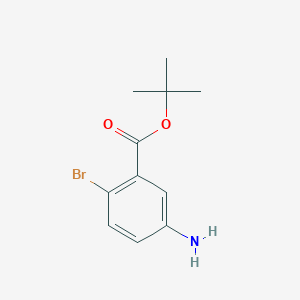
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
